Cas no 1489907-45-0 (tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate)

Tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable in pharmaceutical and agrochemical applications. Its structure features a sterically hindered azetidine ring with a hydroxyl group and a difluorophenyl substituent, enabling selective functionalization. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates further derivatization under mild conditions. The presence of fluorine atoms improves metabolic stability and bioavailability in drug candidates. This compound is commonly employed in the synthesis of bioactive molecules, including kinase inhibitors and other heterocyclic scaffolds. Its well-defined reactivity and high purity make it a reliable building block for medicinal chemistry and process development.
tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate structure
1489907-45-0 structure
Product Name:tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate
CAS No:1489907-45-0
MF:C14H17F2NO3
MW:285.286491155624
MDL:MFCD30802682
CID:4607033
PubChem ID:65919826
Update Time:2025-11-01

tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate
    • tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate
    • MDL: MFCD30802682
    • Inchi: 1S/C14H17F2NO3/c1-13(2,3)20-12(18)17-7-14(19,8-17)11-9(15)5-4-6-10(11)16/h4-6,19H,7-8H2,1-3H3
    • InChI Key: HYIWQNHNBQIMNM-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CC(C2=C(F)C=CC=C2F)(O)C1

tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Chemenu
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tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate Related Literature

Additional information on tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate

tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate: A Comprehensive Overview

The compound tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate, identified by the CAS number 1489907-45-0, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of azetidines, which are four-membered ring structures with one nitrogen atom. The presence of a tert-butyl group and a hydroxyl group further enhances its chemical versatility, making it a valuable substrate for synthetic chemistry and drug discovery.

Recent studies have highlighted the importance of azetidine derivatives in medicinal chemistry due to their unique pharmacokinetic properties and ability to act as bioisosteres for other heterocyclic compounds. The tert-butyl substituent in this compound contributes to its lipophilicity, which is crucial for improving drug absorption and bioavailability. Additionally, the 2,6-difluorophenyl group introduces electronic effects that can modulate the compound's reactivity and selectivity in biological systems.

The synthesis of tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate involves a multi-step process that typically begins with the preparation of the azetidine ring. This is often achieved through ring-closing reactions or via the use of azetidine precursors. The subsequent introduction of the tert-butyl and hydroxyl groups requires precise control over reaction conditions to ensure high yields and product purity. Researchers have explored various methodologies, including nucleophilic substitution and esterification reactions, to optimize the synthesis of this compound.

In terms of pharmacological applications, this compound has shown promise in preclinical studies as a potential lead molecule for anti-inflammatory and antiviral agents. Its ability to inhibit key enzymes involved in inflammatory pathways makes it a candidate for further development in treating conditions such as arthritis and neurodegenerative diseases. Moreover, its antiviral properties have been investigated in the context of emerging viral threats, highlighting its potential role in antiviral drug design.

The structural features of tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate also make it an attractive scaffold for combinatorial chemistry. By modifying the substituents on the azetidine ring or altering the tert-butyl group, chemists can generate a library of related compounds with diverse biological activities. This approach has been widely adopted in drug discovery programs to accelerate the identification of lead compounds with desired therapeutic profiles.

From an analytical standpoint, the characterization of this compound relies on advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide critical insights into the compound's molecular structure and purity, ensuring its suitability for downstream applications. Additionally, computational modeling tools have been employed to predict the compound's interactions with biological targets, aiding in rational drug design efforts.

In conclusion, tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate, CAS number 1489907-45-0, represents a significant advancement in organic synthesis and medicinal chemistry. Its unique structural features and promising pharmacological properties position it as a valuable tool for researchers in both academic and industrial settings. As ongoing studies continue to uncover new applications for this compound, its role in drug development is expected to grow significantly.

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